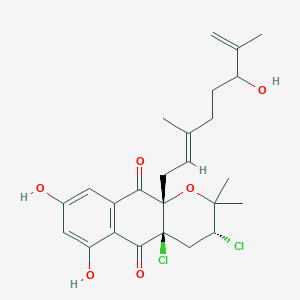
4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities . This compound is characterized by the presence of a morpholine ring attached to a chlorinated methylpyrimidine moiety, making it a versatile building block in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with morpholine. The reaction is carried out under basic conditions, often using a base such as sodium carbonate or potassium carbonate in a suitable solvent like ethanol or dimethylformamide (DMF) . The reaction proceeds through nucleophilic substitution, where the morpholine displaces one of the chlorine atoms on the pyrimidine ring.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo further nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions: : Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative .
Scientific Research Applications
4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine involves its interaction with specific molecular targets in the body. The compound can inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects . For example, it may inhibit DNA synthesis in cancer cells, leading to cell death . The exact molecular pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine can be compared with other pyrimidine derivatives such as:
4,6-Dichloro-2-methylpyrimidine: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2,4-Dichloro-6-methylpyrimidine: Another related compound used in the synthesis of various pyrimidine derivatives.
Dasatinib: A pyrimidine-based drug used in the treatment of leukemia.
Uniqueness: : The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(4-chloro-6-methylpyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-7-6-8(10)12-9(11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJHEWQAORJNGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357524 |
Source


|
| Record name | 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118121-82-7 |
Source


|
| Record name | 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Aminothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B55643.png)










